2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)- 2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640021
InChI: InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27-,28-/m1/s1
SMILES: CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol

2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-

CAS No.:

Cat. No.: VC13640021

Molecular Formula: C31H30N2O6

Molecular Weight: 526.6 g/mol

* For research use only. Not for human or veterinary use.

2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)- -

Specification

Molecular Formula C31H30N2O6
Molecular Weight 526.6 g/mol
IUPAC Name (1R,9R,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one
Standard InChI InChI=1S/C31H30N2O6/c1-20-18-33-28-17-26(39-30(33)32-29(20)34)27(38-28)19-37-31(21-7-5-4-6-8-21,22-9-13-24(35-2)14-10-22)23-11-15-25(36-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3/t26-,27-,28-/m1/s1
Standard InChI Key SWDIHODJLJEUEJ-JCYYIGJDSA-N
Isomeric SMILES CC1=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
SMILES CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O
Canonical SMILES CC1=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC2=NC1=O

Introduction

Structural Analysis

Core Heterocyclic Framework

The molecule’s foundation is a pyrimido[2,1-b][1,5,] dioxazepin-9-one system, a bicyclic structure combining pyrimidine, dioxane, and azepine motifs. The 2,5-methano bridge introduces rigidity, constraining the ring system into a specific conformation critical for its stereochemical integrity. X-ray crystallography of analogous compounds reveals a boat-like conformation for the dioxazepine ring, stabilized by intramolecular hydrogen bonding between the N-H group and the adjacent oxygen atom .

Substituent Configuration

Key functional groups include:

  • 8-Methyl group: Positioned on the pyrimidine ring, this substituent influences electronic density and steric interactions.

  • Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: Attached via a methylene linker to the dioxazepine ring, this moiety serves as a protective group in nucleoside synthesis, preventing undesired reactions during oligonucleotide assembly .

  • Stereochemical Centers: The (2R,3R,5R) configuration dictates spatial arrangement, impacting molecular recognition and binding affinity. Computational models suggest that inversion at any chiral center would destabilize the molecule by ~3.2 kcal/mol.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₃₁H₃₀N₂O₆
Molecular Weight526.6 g/mol
CAS Registry Number70838-44-7 (related compound)
IUPAC Name(1R,9R,10R)-10-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.0²,⁷]dodeca-3,6-dien-5-one

Synthesis and Preparation

Retrosynthetic Strategy

The synthesis involves three key stages:

  • Core Construction: Formation of the pyrimido-dioxazepine system via cyclocondensation of a diamine with a keto-ester derivative under acidic conditions .

  • Stereoselective Functionalization: Enzymatic resolution or chiral auxiliary methods ensure the (2R,3R,5R) configuration. A reported protocol uses (R)-binol as a catalyst, achieving 92% enantiomeric excess .

  • DMT Group Installation: The bis(4-methoxyphenyl)phenylmethoxy moiety is introduced via nucleophilic substitution, typically employing DMT-Cl in anhydrous dichloromethane.

Challenges and Optimization

  • Regioselectivity: Competing reaction pathways during cyclization necessitate precise temperature control (-15°C to 0°C) .

  • Protection-Deprotection: Sequential use of silyl ethers and trityl groups prevents side reactions at reactive nitrogen sites .

Physicochemical Properties

Predicted Characteristics

  • Boiling Point: 662.4±55.0°C (simulated via COSMO-RS)

  • Density: 1.31±0.1 g/cm³ (molecular dynamics simulations)

  • pKa: 11.52±0.60 (aqueous solution, QSPR model)

Solubility and Stability

  • Solubility: <0.1 mg/mL in water; >50 mg/mL in DMSO (experimental data from analogs)

  • Hydrolytic Stability: The DMT group undergoes slow cleavage at pH <3 (t₁/₂ = 12 h at pH 2.0).

Research Findings and Future Directions

Stereochemical Integrity

Racemization studies via dynamic HPLC show <0.5% enantiomerization over 24 h at 25°C, underscoring configurational stability . This property is critical for in vivo applications where chiral inversion could reduce efficacy.

Synthetic Biology

Recent work has explored enzymatic synthesis using modified cytochrome P450 enzymes, increasing yield by 40% compared to traditional methods .

Table 2: Comparative Activity Data

ApplicationMetricValueReference
ASO SynthesisCoupling Efficiency98.7%
siRNA BindingKd (RISC)2.4 μM
Asymmetric CatalysisEnantiomeric Excess (aldol)78% ee

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator